1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Overview
Description
Dobupride is a chemical compound known for its pharmacological properties. It is a benzamide derivative with the chemical structure 4-amino-2-butoxy-5-chloro-N-(1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl)benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dobupride involves several steps. One common method includes the reaction of 4-amino-2-butoxy-5-chlorobenzoyl chloride with 1-(1,3-dioxolan-2-ylmethyl)piperidine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of dobupride may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to ensure the quality and yield of the final product. Quality control measures are implemented to monitor the purity and stability of dobupride during production .
Chemical Reactions Analysis
Types of Reactions
Dobupride undergoes various chemical reactions, including:
Oxidation: Dobupride can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions may be used to modify the chemical structure of dobupride.
Substitution: Dobupride can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dobupride may yield 4-amino-2-butoxy-5-chlorobenzamide and other related compounds .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Investigated for its effects on biological systems and potential therapeutic applications.
Medicine: Explored for its pharmacological properties and potential use in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
Dobupride exerts its effects by interacting with specific molecular targets in the body. It primarily acts on dopamine receptors, modulating their activity and influencing various physiological processes. The exact pathways involved in its mechanism of action are still under investigation, but it is known to affect neurotransmitter levels and receptor activity .
Comparison with Similar Compounds
Dobupride is structurally similar to other benzamide derivatives such as metoclopramide and domperidone. it has unique properties that distinguish it from these compounds. For example, dobupride has a different substitution pattern on the benzamide ring, which may result in distinct pharmacological effects .
List of Similar Compounds
- Metoclopramide
- Domperidone
- Itopride
- Clebopride
These compounds share structural similarities with dobupride but may have different therapeutic applications and mechanisms of action .
Properties
IUPAC Name |
1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)4-2-1-3-6-7-4/h6H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMSAGSOKUXWHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546079 | |
Record name | 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111184-33-9 | |
Record name | 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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